2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
VCID: VC18896695
Molecular Formula: C20H13F2N3O3
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -](/images/structure/VC18896695.png)
Description |
2-(1,3-Benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a 1,3-benzodioxole moiety, and a difluorobenzyl substituent. This structure contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is not explicitly provided in the available sources, but its molecular weight is approximately 373.33 g/mol. SynthesisThe synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic synthesis techniques. Common methods may include condensation reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. Optimization of these synthetic routes is crucial for achieving higher yields and purity, often employing techniques such as continuous flow reactors and advanced purification methods. Biological Activity and ApplicationsResearch into the interactions of this compound with biological systems suggests potential applications across various fields. It may interact with enzymes and receptors, modulating enzymatic activities or affecting gene expression related to its biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic applications. Comparison with Similar CompoundsSeveral compounds share structural similarities with 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Here are some notable examples:
Each of these compounds exhibits distinct characteristics that may influence their biological activity and applicability in research and drug development. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | ||||||||||||
Molecular Formula | C20H13F2N3O3 | ||||||||||||
Molecular Weight | 381.3 g/mol | ||||||||||||
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | ||||||||||||
Standard InChI | InChI=1S/C20H13F2N3O3/c21-14-3-1-13(15(22)8-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2 | ||||||||||||
Standard InChIKey | FNHNRVSRWJKYTC-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F | ||||||||||||
PubChem Compound | 53332206 | ||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume